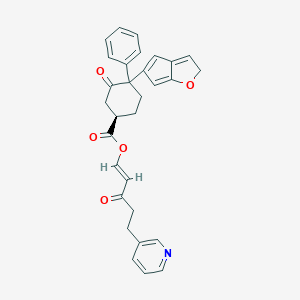

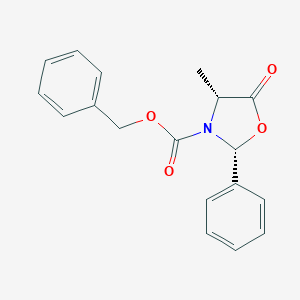

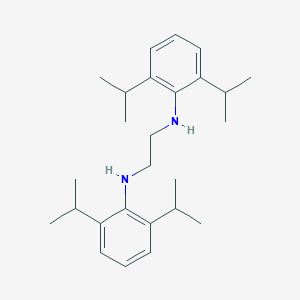

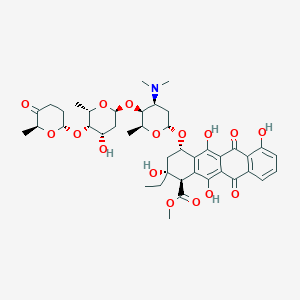

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Mechanistic Studies in Organic Synthesis

- Diastereoselective Cyclopropanation : Research by Mash and Hemperly (1990) investigated the diastereoselectivity in cyclopropanation reactions of 2-cyclohexen-1-one ethylene ketals. They found that reagent chelation and cyclohexene ring conformation significantly influenced the reaction outcomes (Mash & Hemperly, 1990).

Biosynthetic Pathways

- Biosynthetic Route to 3-Hydroxyacids : Martin et al. (2013) designed a novel pathway for producing chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid, a hydrolyzed form of 3-Hydroxy-γ-butyrolactone. This study contributes to the development of conversion technologies for biomass into platform chemicals (Martin et al., 2013).

Stereochemistry and Configuration Analysis

- Analysis of Stereochemistry : Xie, Tschan, and Glorius (2007) utilized DPFGSE-NOE experiments to study the stereochemistry of gamma-butyrolactones. This research provides insights into the molecular structure and spatial arrangement of these compounds (Xie, Tschan, & Glorius, 2007).

Chemical Synthesis and Applications

Synthesis of γ-Butyrolactone Derivatives : Studies like those conducted by Fujita et al. (2007) explore the synthesis of γ-butyrolactone derivatives from carboxylic acids and epoxides, demonstrating their potential use in various industrial applications (Fujita et al., 2007).

Free Radical Polymerization : Bailey, Wu, and Ni (1982) researched the free radical ring-opening polymerization of cyclic ketene acetals, leading to the production of polyesters. Such studies highlight the potential of γ-butyrolactone derivatives in polymer science (Bailey, Wu, & Ni, 1982).

Green Solvents and Gasoline Components : Samoilov et al. (2020) investigated the conversion of renewable compounds to cyclic ketals and glycol ethers, demonstrating their potential as green solvents and gasoline components (Samoilov et al., 2020).

Auxiliary Controlled Reactions : Fudickar, Vorndran, and Linker (2006) studied the photooxygenation of homochiral cyclohexene ketals, contributing to the understanding of ene reactions and their applications in natural product synthesis (Fudickar, Vorndran, & Linker, 2006).

properties

IUPAC Name |

(3aR,6aS)-6-hydroxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6-8,11H,1-5H2/t6-,7+,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGRKHAVPBZSIH-KJFJCRTCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(O2)C(=O)OC3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@H]3[C@@H](O2)C(=O)OC3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005764 |

Source

|

| Record name | 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal | |

CAS RN |

85281-85-2 |

Source

|

| Record name | 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;sulfuric acid](/img/structure/B139819.png)